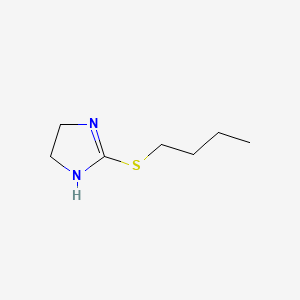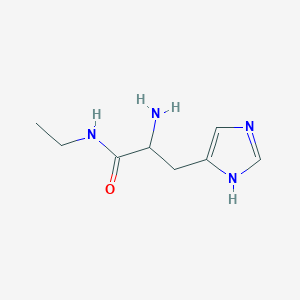![molecular formula C23H16N2O5S B12127192 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of benzofuran, methoxyphenyl, thiazolyl, and pyrrolidine-2,3-dione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production at a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran, methoxyphenyl, thiazolyl, and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C23H16N2O5S |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H16N2O5S/c1-29-15-8-6-13(7-9-15)19-18(21(27)22(28)25(19)23-24-10-11-31-23)20(26)17-12-14-4-2-3-5-16(14)30-17/h2-12,19,27H,1H3 |
InChI-Schlüssel |
QWBZSYOJOIJHHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)
![Benzeneethanamine, 3-methoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B12127130.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B12127132.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)



![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)
